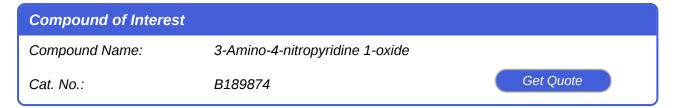


Physicochemical Properties of 3-Amino-4nitropyridine 1-oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **3-Amino-4-nitropyridine 1-oxide**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes comparative data from structurally similar analogues to offer a comprehensive context for researchers. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to assist in further empirical studies.

Core Physicochemical Properties

Direct experimental data for **3-Amino-4-nitropyridine 1-oxide** is not extensively available in peer-reviewed literature. The following table summarizes the available information for the target compound and provides a comparative analysis with its close structural analogues. This comparative data can be instrumental in predicting the behavior and properties of **3-Amino-4-nitropyridine 1-oxide**.

Table 1: Physicochemical Data of **3-Amino-4-nitropyridine 1-oxide** and Its Analogues



Property	3-Amino-4- nitropyridine 1-oxide	4-Amino-3- nitropyridine	3-Methyl-4- nitropyridine N-oxide	4-Nitropyridine N-oxide
CAS Number	19349-78-1	1681-37-4	1074-98-2	1124-33-0
Molecular Formula	C5H5N3O3	C5H5N3O2	C6H6N2O3	C5H4N2O3
Molecular Weight	155.11 g/mol	139.11 g/mol [1]	154.12 g/mol [2] [3]	140.10 g/mol [4]
Melting Point (°C)	Data not available	203-207 (lit.)[5] [6]; 160-165[7]; 201-205[8]	136-138 (lit.)[2]; 135-139[9]; 136	159-162 (lit.)[10] [11]; 161[12]; 159-164[13]
Solubility	Data not available	Insoluble in water[5][6]; Soluble in ethanol and dichloromethane[7][14]	Difficult to dissolve in water; Soluble in dichloromethane and chloroform[15]	Insoluble in water; Soluble in DMSO[10]
рКа	Data not available	5.02 (Predicted) [6]	-1.22 (Predicted) [9]	-1.37 (Predicted) [10]
Appearance	Data not available	Yellow crystalline powder[6]	Light yellow to yellow crystalline powder[15]	Pale yellow solid[12]

Spectroscopic Characterization

While specific spectra for **3-Amino-4-nitropyridine 1-oxide** are not readily published, general principles of spectroscopic analysis can be applied to predict its characteristics.

• FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the N-O stretching vibrations of the pyridine N-oxide and the nitro group, likely in the 1250–1550 cm⁻¹ region. The amino group will exhibit N-H stretching vibrations.



- NMR Spectroscopy: Both ¹H and ¹³C NMR spectra would be influenced by the electronwithdrawing effects of the nitro group and the N-oxide functionality, as well as the electrondonating amino group, leading to characteristic shifts in the aromatic protons and carbons.
- UV-Vis Spectroscopy: The UV-Vis spectrum, likely measured in a solvent like ethanol or methanol, would display absorptions corresponding to π → π* and n → π* electronic transitions, typically in the 200–400 nm range. The exact wavelengths of maximum absorbance (λmax) would be sensitive to solvent polarity.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties outlined in this guide.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts. [16] A pure substance typically has a sharp melting point range of 0.5-1.0°C.[16]

Methodology:

- Ensure the solid organic compound is finely powdered.
- Pack a small amount of the compound into a capillary tube, sealed at one end, to a height of 1-2 mm.[17][18]
- Place the capillary tube in a melting point apparatus.[18][19]
- Heat the apparatus at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[16][20]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[19][20]

Aqueous Solubility Determination (Shake-Flask Method)



The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound in an aqueous medium.[21]

Methodology:

- Add an excess amount of the solid compound to a flask or vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[21]
- Seal the flask and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[8][22]
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the dissolved compound.[22]
- After equilibration, stop the agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the solid material.
 [8]
- Carefully withdraw an aliquot of the clear, saturated solution.
- Determine the concentration of the compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 This concentration represents the aqueous solubility of the compound.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration and UV-spectrophotometry are two common methods for its determination.

1. Potentiometric Titration: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.[23][24]

Methodology:

Calibrate a pH meter using standard buffers.[23]

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- Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). A typical concentration is around 1 mM.[25]
- Maintain a constant ionic strength using a background electrolyte like KCl.[23]
- Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
- Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.[25]
- Record the pH value after each addition of the titrant, allowing the reading to stabilize.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.[26]
- 2. UV-Spectrophotometry: This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[27]

Methodology:

- Prepare a series of buffer solutions with a range of known pH values.
- Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[27]
- Add a small, constant amount of the stock solution to each buffer solution to create a series
 of test solutions with different pH values but the same total compound concentration.[27]
- Measure the UV-Vis absorbance spectrum for each test solution over an appropriate wavelength range.[28]
- Select one or more analytical wavelengths where the absorbance changes significantly with pH.
- Plot the absorbance at the selected wavelength(s) against the pH of the solutions.
- Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[28][29]



Spectroscopic Sample Preparation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[30]

Methodology:

- Dissolve 5-25 mg of the compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[31]
- Ensure the compound is fully dissolved. If there are any suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[30]
- Cap the NMR tube and ensure the solution is homogeneous.
- The sample is now ready for analysis in the NMR spectrometer.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method): This is a common and convenient method for analyzing solid samples.[32]

Methodology:

- Dissolve a small amount (5-10 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[33]
- Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[32]
- Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[33]
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- 3. UV-Visible (UV-Vis) Spectroscopy: This technique is typically performed on dilute solutions.

Methodology:

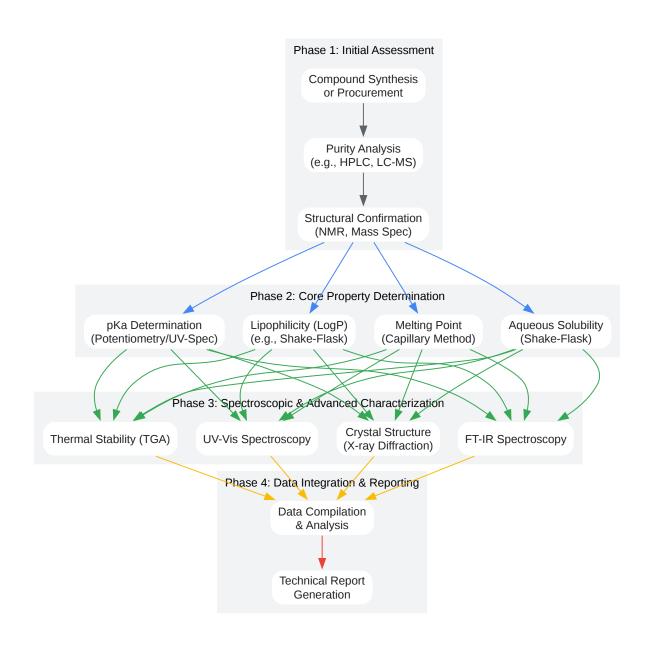


- Dissolve the compound in a suitable solvent that does not absorb in the wavelength range of interest. Common solvents include ethanol, methanol, and water.[34]
- Prepare a solution of a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- Transfer the solution to a quartz cuvette.[35]
- Use the pure solvent as a blank to zero the spectrophotometer.
- Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a new chemical entity like **3-Amino-4-nitropyridine 1-oxide**.





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Caption: General workflow for physicochemical characterization.



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